molecular formula C12HCl7O2 B1594210 1,2,3,4,6,7,9-Heptachlorodibenzo-P-dioxin CAS No. 58200-70-7

1,2,3,4,6,7,9-Heptachlorodibenzo-P-dioxin

Cat. No.: B1594210
CAS No.: 58200-70-7
M. Wt: 425.3 g/mol
InChI Key: KTJJIBIRZGQFQZ-UHFFFAOYSA-N
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Description

1,2,3,4,6,7,9-Heptachlorodibenzo-P-dioxin is a polychlorinated derivative of dibenzo-p-dioxin and can therefore be categorized as polychlorinated dibenzo-p-dioxin (PCDD), a subclass of dioxins which includes 75 congeners . It is a polycyclic heterocyclic organic compound, since it contains multiple cyclic structures (two benzene rings connected by a 1,4-dioxin ring) in which two different elements (carbon and oxygen) are members of its rings .


Molecular Structure Analysis

The molecular formula of this compound is C12HCl7O2 . It is chlorinated at positions 1, 2, 3, 4, 6, 7, and 9 .


Chemical Reactions Analysis

This compound may be sensitive to prolonged exposure to light . It belongs to the reactive groups of Ethers and Aryl Halides .


Physical And Chemical Properties Analysis

This compound is an off-white powder, which is insoluble in water . It has a molar mass of 425.29 g·mol−1 .

Scientific Research Applications

Carcinogenic Potential and Mechanisms

1,2,3,4,6,7,9-Heptachlorodibenzo-P-dioxin, as a congener of dioxins, has been studied for its carcinogenic potential. The International Agency for Research on Cancer classified the most potent dioxin congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), as a group 1 carcinogen. This classification was based on evidence in humans and animals, and mechanistic information indicating that TCDD acts through the aryl hydrocarbon receptor (AhR), which is present in both species. New evidence supports this classification, including positive exposure-response analyses in industrial cohorts and evidence of specific cancer excesses in the Seveso accident cohort, along with data on how the AhR mediates the carcinogenic response to TCDD (Steenland et al., 2004).

Immunocompetence Effects

Studies have indicated that dioxins, including TCDD, affect immunocompetence. Effects on immune function are among the earliest and most sensitive indicators of TCDD-induced toxicity. This includes changes in both innate and acquired immunity (effects on cell-mediated and humoral immunity) in various animal species, including non-human primates. These effects have been correlated with changes in host resistance capabilities, suggesting a significant impact of dioxins on immune system function (Holsapple et al., 1991).

Environmental Impact and Bioavailability

Dioxins, including TCDD, are environmental contaminants with high toxicity. They are byproducts in the manufacture of materials requiring chlorinated phenols and during the combustion of chlorinated chemical products. The bioavailability of TCDD in soil from contaminated areas has been studied, indicating low acute toxicity in guinea pigs and low bioavailability in contaminated soil (Umbreit et al., 1986).

Oxidative Stress Response

Research has shown that dioxin exposure can cause a sustained oxidative stress response in animals. In mice, TCDD treatment resulted in prolonged oxidative stress: increased hepatic oxidized glutathione levels and elevated urinary levels of 8-hydroxydeoxyguanosine, indicative of chronic DNA base damage (Shertzer et al., 1998).

Genetic Impact

Dioxins interact with DNA and can alter gene regulation. Studies have shown that the dioxin-Ah receptor complex activates cytochrome P1-450 gene transcription by interacting with dioxin-responsive enhancers in DNA. This indicates a direct impact of dioxins on genetic expression and function (Denison et al., 1988).

Mutagenic and Genotoxic Effects

2,3,7,8-Tetrachlorodibenzo-p-dioxin has been reviewed for its mutagenic and genotoxic effects. It is known to be highly stable and toxic, with severe adverse health effects. This review evaluates its mutagenic and genotoxic effects, which are crucial for understanding its hazards to human health (Giri, 1986).

Safety and Hazards

This chemical is extremely hazardous. Symptoms of exposure to this compound may include eye irritation, chloracne, and liver damage . Ingestion of small quantities can cause toxic effects. It can also be absorbed through the skin .

Future Directions

As a persistent organic pollutant (POP), the production of 1,2,3,4,6,7,9-Heptachlorodibenzo-P-dioxin is regulated in most areas . Future research and regulations will likely continue to focus on minimizing the production and release of such compounds into the environment.

Biochemical Analysis

Biochemical Properties

1,2,3,4,6,7,9-Heptachlorodibenzo-P-dioxin plays a significant role in biochemical reactions, primarily through its interaction with the aryl hydrocarbon receptor (AHR). This receptor is a ligand-activated transcription factor that regulates the expression of various genes involved in xenobiotic metabolism. Upon binding to this compound, AHR translocates to the nucleus, where it dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, leading to the transcriptional activation of phase I and phase II detoxification enzymes, such as cytochrome P450 1A1 (CYP1A1) .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of AHR by this compound leads to the induction of CYP1A1, which is involved in the metabolism of xenobiotics. This can result in the generation of reactive oxygen species (ROS) and oxidative stress, which can damage cellular components and disrupt normal cellular functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the AHR, which triggers a cascade of events leading to changes in gene expression. Upon binding to this compound, AHR undergoes a conformational change that allows it to interact with ARNT. The AHR-ARNT complex then binds to XREs in the promoter regions of target genes, leading to the transcriptional activation of detoxification enzymes. This process is crucial for the metabolism and elimination of xenobiotics, but it can also result in the production of toxic metabolites and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound has a long half-life, with an estimated half-life of 3.6 years in humans . This prolonged persistence can lead to chronic exposure and long-term effects on cellular function. Studies have shown that hepatic accumulation of this compound is associated with alterations in several biochemical parameters, including enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce the expression of detoxification enzymes, while at high doses, it can cause toxic effects, such as liver damage and tumor promotion . The threshold effects observed in these studies highlight the importance of understanding the dose-response relationship for this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with detoxification enzymes. The induction of CYP1A1 by this compound leads to the metabolism of xenobiotics and the production of reactive metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its lipophilic properties. The compound can accumulate in lipid-rich tissues, such as adipose tissue and the liver. It is transported within the body by binding to plasma proteins, which facilitate its distribution to various organs .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with the AHR. Upon binding to the compound, AHR translocates to the nucleus, where it exerts its effects on gene expression. The subcellular localization of this compound is crucial for its activity and function .

Properties

IUPAC Name

1,2,3,4,6,7,9-heptachlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12HCl7O2/c13-2-1-3(14)9-10(4(2)15)21-12-8(19)6(17)5(16)7(18)11(12)20-9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJJIBIRZGQFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=C1Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12HCl7O2
Record name 1,2,3,4,6,7,9-HEPTACHLORODIBENZO-P-DIOXIN
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DSSTOX Substance ID

DTXSID40973764
Record name 1,2,3,4,6,7,9-Heptachlorooxanthrene
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Molecular Weight

425.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1,2,3,4,6,7,9-heptachlorodibenzo-p-dioxin is a white solid. Insoluble in water. (NTP, 1992)
Record name 1,2,3,4,6,7,9-HEPTACHLORODIBENZO-P-DIOXIN
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Solubility

Insoluble (NTP, 1992)
Record name 1,2,3,4,6,7,9-HEPTACHLORODIBENZO-P-DIOXIN
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CAS No.

58200-70-7
Record name 1,2,3,4,6,7,9-HEPTACHLORODIBENZO-P-DIOXIN
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Record name 1,2,3,4,6,7,9-Heptachlorodibenzo-p-dioxin
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Record name 1,2,3,4,6,7,9-Heptachlorodibenzo-p-dioxin
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Record name 1,2,3,4,6,7,9-Heptachlorooxanthrene
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Record name 1,2,3,4,6,7,9-HEPTACHLORODIBENZO-P-DIOXIN
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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